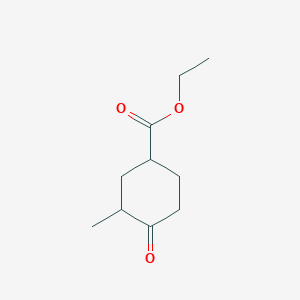

Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate

Overview

Description

Ethyl 4-oxocyclohexanecarboxylate is a naturally occurring ester with unique properties . It is an ethyl ester, a cyclohexanecarboxylate ester and a member of cyclohexanones . It is functionally related to a 4-oxocyclohexanecarboxylic acid .

Synthesis Analysis

Ethyl 4-oxocyclohexanecarboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity . The convergent synthesis of 1 involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3 .Molecular Structure Analysis

The molecular formula of Ethyl 4-oxocyclohexanecarboxylate is C9H14O3 . Its average mass is 170.206 Da and its monoisotopic mass is 170.094299 Da .Chemical Reactions Analysis

Ethyl 4-oxocyclohexanecarboxylate is employed in the preparation of dopamine agonists and the skeleton of tetracyclic diterpenes . It also plays a crucial role in the synthesis of neuropeptide Y antagonist 1 .Physical And Chemical Properties Analysis

Ethyl 4-oxocyclohexanecarboxylate is a colorless liquid with a slightly fruity aroma . It is soluble in most organic solvents and insoluble in water . This ester is thermally stable, having a high decomposition temperature .Scientific Research Applications

Catalyst Study

This compound is used in the study of cyclohexanone monooxygenase and its mutants as catalysts .

Dopamine Agonists Preparation

It is employed in the preparation of dopamine agonists , which are important in the treatment of Parkinson’s disease and other dopamine-related disorders .

Tetracyclic Diterpenes Skeleton Preparation

The compound is also utilized in synthesizing the skeleton of tetracyclic diterpenes , which are a class of compounds with various biological activities .

Organic Synthesis

Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate is involved in organic synthesis processes, particularly in the formation of radical species and cyclization reactions .

Mechanism of Action

Target of Action

Ethyl 3-methyl-4-oxocyclohexane-1-carboxylate is a cyclohexanone derivative . It is used in the study of cyclohexanone monooxygenase and its mutants as catalysts . The primary targets of this compound are therefore enzymes involved in the metabolism of cyclohexanone, particularly cyclohexanone monooxygenase .

Mode of Action

The compound interacts with its targets, specifically cyclohexanone monooxygenase, to facilitate the oxidation of cyclohexanone

Biochemical Pathways

The compound is involved in the metabolic pathways of cyclohexanone . It is used in the study of cyclohexanone monooxygenase and its mutants as catalysts

Result of Action

It is known to be used in the preparation of dopamine agonists and the skeleton of tetracyclic diterpenes .

Action Environment

It is known that the compound is a liquid at room temperature, with a boiling point of 150-152 °c . It is soluble in chloroform and methanol, but insoluble in water . These properties suggest that the compound’s action may be influenced by temperature and solvent conditions.

Safety and Hazards

Future Directions

Ethyl 4-oxocyclohexanecarboxylate plays a crucial role in the synthesis of neuropeptide Y antagonist 1, which is currently being clinically investigated for the treatment of obesity . The convergent synthesis of 1 involves a stereoselective route to trans-spirolactone carboxylic acid intermediate 2a and aminopyrazole 3 . This suggests that Ethyl 4-oxocyclohexanecarboxylate could have significant future applications in the medical field, particularly in the treatment of obesity.

properties

IUPAC Name |

ethyl 3-methyl-4-oxocyclohexane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O3/c1-3-13-10(12)8-4-5-9(11)7(2)6-8/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHVWBIOQFEYBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(=O)C(C1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1207529-72-3 | |

| Record name | ethyl 3-methyl-4-oxocyclohexane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenyl)-4-[4-(methylsulfonyl)phenyl]-1,3-thiazole](/img/structure/B2963835.png)

![2-[[3-(4-chlorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2963837.png)

![4-({2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}thio)-8-methyl-5H-pyrimido[5,4-b]indole](/img/structure/B2963849.png)

![1-Benzyl-4-[(4-methoxynaphthalen-1-yl)sulfonyl]piperazine](/img/structure/B2963851.png)

![Ethyl 4-[(methylcarbamoyl)amino]piperidine-1-carboxylate](/img/structure/B2963853.png)

![4-(6-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-5H,6H,7H-pyrrolo[3,4-d]pyrimidin-2-yl)morpholine](/img/structure/B2963857.png)